molecular formula C19H20N2O3 B2375730 10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 892295-38-4

10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2375730
CAS No.: 892295-38-4
M. Wt: 324.38
InChI Key: BXVXTPNKOBMPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the methanobenzoxadiazocine family, characterized by a fused polycyclic framework containing oxygen and nitrogen heteroatoms. Key structural features include:

  • Core structure: A 5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one backbone, combining a benzannulated oxadiazocine ring system with a methano bridge.
  • Substituents:
    • 10-Methoxy group (–OCH₃) at position 10.
    • 2-Methyl group (–CH₃) at position 2.
    • 3-(p-Tolyl) group (para-methylphenyl) at position 3.

Properties

IUPAC Name

6-methoxy-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-7-9-13(10-8-12)21-18(22)20-15-11-19(21,2)24-17-14(15)5-4-6-16(17)23-3/h4-10,15H,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVXTPNKOBMPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-Methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound that has drawn attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group and a p-tolyl moiety attached to a dihydrooxadiazocin core. The molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molecular weight of approximately 301.36 g/mol. Its unique structure may contribute to its biological activities.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related oxadiazocine derivatives has shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division .

Case Study:
A study investigating the effects of oxadiazocine derivatives on MCF-7 breast cancer cells demonstrated that these compounds can induce apoptosis and inhibit proliferation. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting potent activity against cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization: As noted in anticancer studies, the compound may bind to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .
  • Interaction with DNA: Certain oxadiazocine derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes .

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial for future therapeutic applications. Preliminary toxicity studies indicate that related compounds exhibit low toxicity in vitro; however, further in vivo studies are necessary to establish safety margins .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their distinctions:

Compound Name / CAS No. Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Methanobenzoxadiazocin-4-one 10-OCH₃, 2-CH₃, 3-(p-tolyl) Not explicitly provided High lipophilicity due to p-tolyl; methoxy enhances electronic properties.
899213-30-0 Methanobenzoxadiazocin-4-one 3-(3-Methoxyphenyl), 2,8-dimethyl Not explicitly provided 3-Methoxyphenyl substituent increases polarity vs. p-tolyl.
702655-69-4 (Thione analog) Methanobenzoxadiazocine-4-thione 10-OCH₃, 2-CH₃ C₁₂H₁₄N₂O₂S 250.32 Thione (C=S) group enhances reactivity vs. ketone (C=O).
KT5720 (19) Diindolo-pyrrolo-benzodiazocine Hexyl ester, hydroxy, methyl groups Complex macrocycle Macrocyclic kinase inhibitor; distinct fused ring system.
KT5823 (20) Tetrahydro-epoxy-triazadibenzo-cycloocta Methoxy, methyl, epoxy Complex macrocycle Epoxy and methoxy groups confer rigidity; potential CNS activity.

Key Findings from Structural Analysis

Substituent Effects: The p-tolyl group in the target compound enhances hydrophobicity compared to the 3-methoxyphenyl group in 899213-30-0 , which may improve membrane permeability but reduce solubility.

Core Structure Variations: KT5720 and KT5823 feature macrocyclic frameworks with fused indole and diazocine rings, differing significantly from the target compound’s methanobridged system. These analogs are documented kinase inhibitors, suggesting the target compound’s scaffold may also suit enzyme modulation.

Its structural complexity likely requires advanced methods like those implemented in SHELX-based crystallography for characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.